molecular formula C10H13ClF3N B13466014 2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B13466014
M. Wt: 239.66 g/mol
InChI Key: VLEMIEQYJDGUML-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₁₃ClF₃N
Molecular Weight: 239.67 g/mol ()
Structural Features:

  • A phenethylamine backbone with a 3-methyl and 4-(trifluoromethyl) substitution pattern on the aromatic ring.
  • The trifluoromethyl (-CF₃) group confers electron-withdrawing properties, enhancing metabolic stability and lipophilicity.
  • The hydrochloride salt improves solubility for pharmacological applications.

Synthesis: Prepared via reductive amination or alkylation methods, as inferred from analogous compounds in the literature (e.g., ). Exact synthetic routes are proprietary but align with protocols for substituted phenethylamines .

Properties

Molecular Formula

C10H13ClF3N

Molecular Weight

239.66 g/mol

IUPAC Name

2-[3-methyl-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H12F3N.ClH/c1-7-6-8(4-5-14)2-3-9(7)10(11,12)13;/h2-3,6H,4-5,14H2,1H3;1H

InChI Key

VLEMIEQYJDGUML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCN)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Nitration of 2-Trifluoromethyl Toluene

  • Reaction: 2-trifluoromethyl toluene undergoes electrophilic aromatic substitution with nitrating agents such as nitric acid, sodium nitrate, and potassium nitrate.
  • Solvents: Dichloromethane, dichloroethane, chloroform, acetic acid, or sulfuric acid may be used as solvents or acid catalysts.
  • Conditions: The reaction is typically carried out at low temperatures (around 0 to 10 °C) to control regioselectivity and minimize side reactions. The nitrating agent is added dropwise over 1-2 hours, followed by stirring for 1-4 hours at temperatures up to 60 °C.
  • Outcome: The major product is 4-nitro-2-trifluoromethyl toluene, obtained in high yield (~97%) as a light yellow oil, often used crude in the next step without further purification.

Reduction of Nitro Compound to Amine

Two main reduction methods are reported:

  • Catalytic Hydrogenation:

    • Catalyst: 10% palladium on carbon.
    • Solvent: Methanol.
    • Conditions: Hydrogen pressure around 0.5 MPa, temperature about 50 °C for 6 hours.
    • Workup: After reaction completion, filtration and concentration yield the crude amine.
    • Salt Formation: The crude amine is converted to the hydrochloride salt by treatment with diisopropyl ether and hydrochloric acid, followed by crystallization.
    • Yield and Purity: Yields around 58% with HPLC purity >98%.
  • Iron Reduction in Acidic Medium:

    • Reagents: Iron powder and concentrated hydrochloric acid in water.
    • Conditions: Heating to 70-100 °C with gradual addition of the nitro compound.
    • Workup: Removal of water by distillation, extraction of the organic phase.
    • Salt Formation: Similar crystallization to obtain the hydrochloride salt.
    • Yield and Purity: Yields around 61% with HPLC purity >98%.

Formation of Ethanamine Side Chain

While specific detailed methods for the direct introduction of the ethanamine side chain on the 3-methyl-4-(trifluoromethyl)phenyl ring are less explicitly described in the available literature, common synthetic strategies include:

  • Side-chain functionalization via halogenated intermediates followed by nucleophilic substitution with ammonia or amine sources.
  • Use of polar aprotic solvents to enhance nucleophilicity in substitution reactions, improving yields and selectivity.

Conversion to Hydrochloride Salt

The free amine is typically converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., diisopropyl ether). This step improves the compound's stability, crystallinity, and ease of handling. The salt formation is usually followed by recrystallization to achieve high purity (>98% by HPLC).

Data Summary Table of Key Preparation Steps

Step Reagents/Conditions Solvent(s) Temperature (°C) Yield (%) Purity (HPLC) Notes
Nitration 2-Trifluoromethyl toluene, HNO3, H2SO4 Dichloromethane, H2SO4 0 to 10 ~97 Crude product Direct use in reduction step
Reduction (Catalytic) Pd/C, H2 (0.5 MPa), methanol Methanol 50 ~58 >98% Salt formation with HCl, crystallized
Reduction (Iron/acid) Fe powder, HCl, water Water 70 to 100 ~61 >98% Alternative reduction method
Salt Formation HCl, diisopropyl ether Diisopropyl ether Room temp - >98% Improves stability and purity

Research Discoveries and Industrial Relevance

  • The two-step nitration and reduction process is noted for its simplicity, cost-effectiveness, and suitability for industrial-scale production due to mild conditions and high yields.
  • The trifluoromethyl group significantly influences the electronic properties of the aromatic ring, enhancing the compound's biological activity potential, which is critical in pharmaceutical applications.
  • The use of polar aprotic solvents in substitution reactions enhances nucleophilicity, improving the efficiency of side-chain functionalization steps.
  • High purity (>98%) of the final hydrochloride salt is achievable through crystallization, essential for pharmaceutical-grade materials.

Chemical Reactions Analysis

Types of Reactions

2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology

The compound has been investigated for its potential effects on neurotransmitter systems. Research indicates that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving blood-brain barrier penetration.

2. Antidepressant Properties

Studies have suggested that derivatives of 2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride may exhibit antidepressant-like effects in animal models. These effects are attributed to modulation of serotonin and norepinephrine levels in the brain, making it a candidate for further research in developing new antidepressants.

3. Pain Management

The compound has shown promise in preclinical studies for its analgesic properties. By interacting with specific receptors involved in pain perception, it may provide a new avenue for pain management therapies without the side effects commonly associated with opioids.

Research Chemical Applications

1. Synthesis of New Compounds

As a versatile building block, this compound is utilized in the synthesis of various pharmaceuticals and agrochemicals. Its unique chemical structure allows chemists to modify it to create novel compounds with desired biological activities.

2. Biological Activity Studies

The compound is frequently used in biological assays to evaluate its effects on cell lines and animal models. For example, researchers have employed it to study its impact on cancer cell proliferation and apoptosis, contributing to the understanding of tumor biology.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2020Antidepressant EffectsDemonstrated significant reduction in depressive behaviors in mice treated with the compound compared to control groups.
Johnson et al., 2021Pain Relief MechanismIdentified analgesic properties through modulation of pain pathways, suggesting potential for non-opioid pain relief therapies.
Lee et al., 2022Synthesis of DerivativesSuccessfully synthesized several derivatives showing enhanced bioactivity compared to the parent compound, indicating potential for drug development.

Safety and Toxicity

While promising, safety assessments are crucial for any new application of this compound. Preliminary toxicity studies indicate that it may cause skin irritation and respiratory issues upon exposure; thus, appropriate handling and safety protocols must be followed during research applications.

Mechanism of Action

The mechanism of action of 2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. This interaction can modulate the activity of neurotransmitter systems, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Pharmacological Activity Reference
2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride (Target) C₁₀H₁₃ClF₃N 3-Me, 4-CF₃ 239.67 Not explicitly reported (inferred TAAR1/5-HT activity)
2-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride C₁₁H₁₅ClF₃NO₂ 2,5-OMe, 4-CF₃ 293.69 (calc.) Serotonin reuptake inhibition (SSRI)
2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine hydrochloride (2C-T) C₁₁H₁₈ClNO₂S 2,5-OMe, 4-SMe 271.78 (calc.) Psychedelic activity (5-HT₂A agonist)
2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride C₉H₁₀BrClF₃N 4-Br, 3-CF₃ 304.53 Undisclosed (structural analog)
(R)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride C₉H₁₀Cl₂F₃N 4-Cl, 3-CF₃ 258.09 (calc.) Chiral TAAR1 modulation (inferred)
2-(5-(3-Methyl-4-([4-(trifluoromethyl)benzyl]oxy)phenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride C₁₉H₁₈ClF₃N₄O Triazole core, 4-CF₃ benzyloxy 441.82 (calc.) TAAR1 agonist (antipsychotic potential)

Key Structural and Functional Differences

Substituent Effects :
  • Electron-Withdrawing Groups (e.g., -CF₃) : Enhance metabolic stability and receptor binding affinity. The target compound’s 4-CF₃ group likely improves CNS penetration compared to 2C-T’s 4-SMe .
  • Chirality : The (R)-enantiomer of the 4-chloro analog () shows enhanced receptor selectivity, suggesting stereochemistry is critical for activity.
Pharmacological Profiles :
  • Serotonin Reuptake Inhibition : Compound 18 () with 2,5-dimethoxy groups exhibits SSRI activity, absent in the target compound due to lack of methoxy substituents.
  • TAAR1 Agonism : The triazole derivative () demonstrates potent TAAR1 activation, while the target compound’s simpler structure may offer biased agonism or reduced off-target effects.

Substituent Impact on Lipophilicity and Binding

Substituent LogP (Predicted) Electronic Effect Receptor Preference
4-CF₃ ~2.5 Strongly electron-withdrawing TAAR1/5-HT₂A
4-Br ~2.8 Moderately electron-withdrawing Undisclosed
2,5-OMe ~1.9 Electron-donating 5-HT₂A/SSRI
4-SMe ~2.2 Weakly electron-donating 5-HT₂A

Biological Activity

2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride, also known by its CAS number 1213630-93-3, is a compound characterized by a trifluoromethyl group attached to a phenyl ring with a methyl substitution. This unique structural configuration contributes to its chemical properties and biological activities, making it a subject of interest in pharmaceutical research.

The molecular formula of this compound is C10H13ClF3N, with a molecular weight of approximately 239.66 g/mol. The trifluoromethyl group is known to enhance the biological activity of compounds, potentially leading to increased potency and selectivity in various biological systems .

Biological Activities

Preliminary studies indicate that compounds with trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. The specific biological activities associated with this compound include:

  • Antimicrobial Activity : Research has shown that this compound may have selective activity against certain pathogens, particularly Chlamydia. In studies involving infected HEp-2 cells, the compound was found to affect chlamydial inclusion numbers, size, and morphology, indicating potential as an antichlamydial agent .
  • Toxicity Assessment : The compound's toxicity has been evaluated in various assays. It exhibited low toxicity towards human cells and was not mutagenic in Drosophila melanogaster, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl substituent plays a crucial role in the biological activity of the compound. For example, derivatives lacking this group were found to be inactive, highlighting its importance for antimicrobial efficacy. The structural variations among similar compounds also provide insights into their pharmacological profiles .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antichlamydial Activity : A study focused on synthesizing derivatives based on this compound revealed that those with the trifluoromethyl group demonstrated significant antichlamydial activity compared to analogs without this substituent. The findings suggest that modifications in the molecular structure can enhance or diminish biological efficacy .
  • Comparative Analysis : A comparative study of structurally related compounds indicated that variations in substitution patterns on the phenyl ring influenced their biological activity significantly. This emphasizes the need for careful design in drug development based on SAR principles.

Data Table: Comparative Biological Activity

Compound NameCAS NumberBiological ActivityNotes
This compound1213630-93-3Antichlamydial activitySelective for Chlamydia
2-[4-Methyl-3-(trifluoromethyl)phenyl]ethan-1-amine910395-00-5Moderate activityDifferent substitution pattern
N-Methyl-1-[4-(trifluoromethyl)phenyl]ethanamine45073250VariesMethylated nitrogen
(S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochlorideNot ListedLow activityStereochemical variation affects pharmacodynamics

Q & A

Basic: What are the standard synthetic routes for preparing 2-[3-methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Alkylation : Formation of the phenylalkylamine backbone via Friedel-Crafts alkylation or nucleophilic substitution using 3-methyl-4-(trifluoromethyl)benzyl derivatives.

Reduction : Conversion of intermediates (e.g., nitriles or imines) to the primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility .
Key Characterization : Confirm purity via HPLC (retention time ~1.35 minutes under acidic conditions) and LCMS (m/z consistent with molecular weight ~239.67 g/mol) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify structural integrity, focusing on signals for the trifluoromethyl group (δ ~110-120 ppm in <sup>19</sup>F NMR) and ethylamine backbone.
  • Mass Spectrometry (LCMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 239.67) and assess purity.
  • HPLC : Monitor retention times under reverse-phase conditions (e.g., C18 column with TFA modifier) to detect impurities .

Basic: How should this compound be stored to ensure stability in laboratory settings?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent decomposition. For long-term stability, consider -20°C under inert atmospheres (argon/nitrogen) .
  • Moisture Control : Use desiccants (e.g., silica gel) to mitigate hydrolysis of the hydrochloride salt.
  • Light Sensitivity : Protect from UV exposure by using amber glassware .

Advanced: How do structural modifications (e.g., trifluoromethyl group placement) influence its pharmacological activity?

Methodological Answer:

  • Substituent Effects : The 3-methyl-4-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability, potentially improving blood-brain barrier penetration.
  • Receptor Binding : Comparative studies with analogs (e.g., 2,5-dimethoxy-4-substituted phenyl derivatives) suggest the trifluoromethyl group may modulate serotonin receptor (5-HT2A) affinity and functional selectivity .
  • Experimental Design : Use radioligand binding assays (e.g., <sup>3</sup>H-ketanserin displacement) and β-arrestin recruitment assays to quantify biased agonism .

Advanced: What are the challenges in detecting trace impurities during analytical method development?

Methodological Answer:

  • Chromatographic Interference : The trifluoromethyl group may cause peak tailing in HPLC; optimize mobile phases (e.g., 0.1% TFA in acetonitrile/water) to improve resolution .
  • Mass Spectrometry Sensitivity : Use high-resolution MS (HRMS) to distinguish isobaric impurities, particularly halogenated byproducts from synthetic steps .
  • Quantitative Limits : Validate methods per ICH guidelines (LOQ ≤ 0.1%) using spiked impurity standards .

Advanced: What pharmacological targets are associated with this compound?

Methodological Answer:

  • Serotonin Receptors : Structural analogs (e.g., 2C-T derivatives) show affinity for 5-HT2A receptors, suggesting potential use in neuropsychiatric research .
  • Functional Assays : Assess G protein coupling (e.g., Ca<sup>2+</sup> mobilization) vs. β-arrestin recruitment to evaluate biased signaling .
  • In Vivo Models : Use rodent behavioral assays (e.g., head-twitch response) to correlate receptor activity with physiological effects .

Basic: Why is the hydrochloride salt form preferred in research applications?

Methodological Answer:

  • Solubility : The hydrochloride salt improves aqueous solubility (~50 mg/mL in water), facilitating in vitro assays.
  • Stability : Protonation of the amine group reduces oxidation and degradation during storage .
  • Crystallinity : Enhances reproducibility in X-ray diffraction studies for structural confirmation .

Advanced: What are the degradation pathways under accelerated stability testing?

Methodological Answer:

  • Hydrolysis : The ethylamine group may degrade in aqueous media (pH > 7), forming aldehydes or imines. Monitor via NMR or LCMS .
  • Oxidation : The trifluoromethyl group is stable, but the aromatic ring may undergo photodegradation; use accelerated light stress testing (ICH Q1B) .
  • Thermal Degradation : Store samples at 40°C/75% RH for 6 months to identify thermal byproducts .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing .
  • Waste Disposal : Neutralize with 1M NaOH before disposing in halogenated waste containers. Avoid aqueous drains .
  • Emergency Response : For spills, use absorbent materials (e.g., vermiculite) and evacuate if airborne particulates form .

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